molecular formula C9H18ClN B6211457 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2703775-04-4

3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B6211457
CAS No.: 2703775-04-4
M. Wt: 175.70 g/mol
InChI Key: YQOVZRFBBMTPDH-UHFFFAOYSA-N
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Description

3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClN. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique structural motif in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through various methods, including the Wiberg synthesis, which involves the cyclization of appropriate precursors.

    Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the bicyclo[1.1.1]pentane core is replaced by an amine.

    Addition of the 2-methylpropyl Group: This step involves the alkylation of the amine group with 2-methylpropyl halides under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid and strained structure that can fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The amine group can form hydrogen bonds or ionic interactions with the target, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the 2-methylpropyl group, which adds steric bulk and can influence the compound’s binding affinity and selectivity for its molecular targets. This makes it a valuable scaffold in the design of new therapeutic agents .

Properties

CAS No.

2703775-04-4

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c1-7(2)3-8-4-9(10,5-8)6-8;/h7H,3-6,10H2,1-2H3;1H

InChI Key

YQOVZRFBBMTPDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC12CC(C1)(C2)N.Cl

Purity

95

Origin of Product

United States

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